molecular formula C26H24N4O2 B13972894 3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione CAS No. 170364-59-7

3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione

Cat. No.: B13972894
CAS No.: 170364-59-7
M. Wt: 424.5 g/mol
InChI Key: HCJOTKSJPHFVJC-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-4-[1-(1-methyl-4-piperidinyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione is a complex organic compound featuring multiple indole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-4-[1-(1-methyl-4-piperidinyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-4-[1-(1-methyl-4-piperidinyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(1H-Indol-3-yl)-4-[1-(1-methyl-4-piperidinyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-4-[1-(1-methyl-4-piperidinyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1H-Indol-3-yl)-4-[1-(1-methyl-4-piperidinyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione stands out due to its unique combination of indole and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

170364-59-7

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-4-[1-(1-methylpiperidin-4-yl)indol-3-yl]pyrrole-2,5-dione

InChI

InChI=1S/C26H24N4O2/c1-29-12-10-16(11-13-29)30-15-20(18-7-3-5-9-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-4-2-6-17(19)21/h2-9,14-16,27H,10-13H2,1H3,(H,28,31,32)

InChI Key

HCJOTKSJPHFVJC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Origin of Product

United States

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